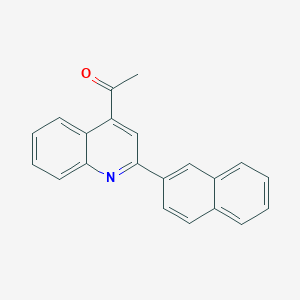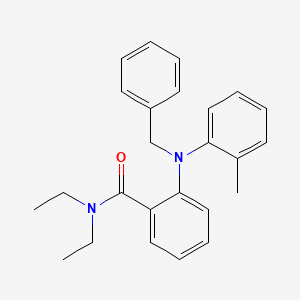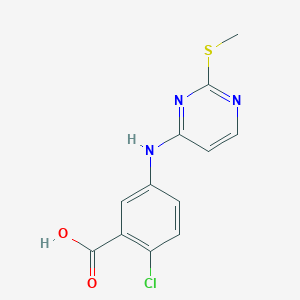![molecular formula C20H11N3 B11833687 Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine CAS No. 85412-78-8](/img/structure/B11833687.png)
Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine is a complex heterocyclic compound that belongs to the family of indole alkaloids. This compound is characterized by its unique fused ring structure, which includes indole, quinoline, and naphthyridine moieties. It has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine typically involves multi-step processes that include cyclization, condensation, and functionalization reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by further functionalization to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve the use of transition metal catalysts to facilitate the cyclization and functionalization steps. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including anti-tumor, anti-inflammatory, and cytotoxic properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication, transcription, and signal transduction. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Quindoline: Another indole alkaloid with a similar fused ring structure, known for its anti-cancer properties.
1,5-Naphthyridine: A heterocyclic compound with a similar naphthyridine moiety, used in medicinal chemistry for its biological activities.
Uniqueness: Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine is unique due to its specific fused ring structure, which combines indole, quinoline, and naphthyridine moieties
Eigenschaften
CAS-Nummer |
85412-78-8 |
|---|---|
Molekularformel |
C20H11N3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
1,11,18-triazahexacyclo[10.9.1.113,17.02,7.08,22.021,23]tricosa-2,4,6,8(22),9,11,13(23),14,16,18,20-undecaene |
InChI |
InChI=1S/C20H11N3/c1-2-7-16-12(4-1)13-8-10-22-19-14-5-3-6-15-18(14)17(9-11-21-15)23(16)20(13)19/h1-11H |
InChI-Schlüssel |
UWRYFTDQNAEPOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=CC=NC6=CC=CC(=C65)C4=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


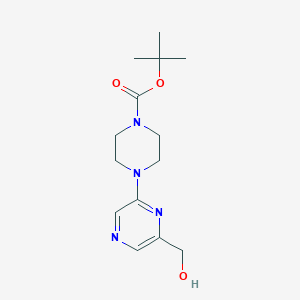
![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
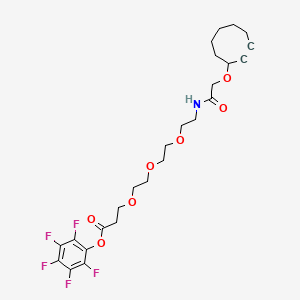
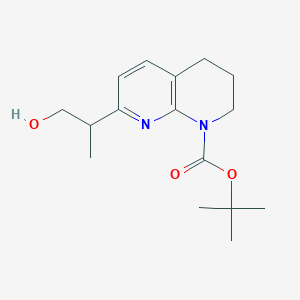
![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)




